N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
Descripción
BenchChem offers high-quality N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N6O/c1-13-21(14(2)30(29-13)17-6-4-3-5-7-17)19-11-20(27-26-19)22(31)28-25-12-15-8-9-16(23)10-18(15)24/h3-12H,1-2H3,(H,26,27)(H,28,31)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRMMCTFVPGGK-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 344.22 g/mol. The structural characteristics include a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including the compound , possess significant anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cell lines. For instance:
- Cell Line Studies : Compounds related to this structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition. For example, certain derivatives have shown IC50 values as low as 0.07 µM against EGFR, comparable to established anticancer drugs like erlotinib .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:
- Mechanism : The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, thereby mitigating inflammation. In vivo studies have shown that related compounds exhibit significant anti-inflammatory effects in carrageenan-induced models .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively documented:
- Activity Spectrum : Compounds similar to N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide have been tested against various bacterial strains and fungi. Results indicate promising activity against E. coli, Staphylococcus aureus, and Aspergillus niger, suggesting potential applications in treating infections .
Case Study 1: Antitumor Activity
In a study conducted by Xia et al., a series of 1-arylmethyl-3-aryl-1H-pyrazole derivatives were synthesized and screened for antitumor activity. One derivative displayed significant cytotoxicity with an IC50 value of 49.85 μM against A549 lung cancer cells .
Case Study 2: Anti-inflammatory Effects
Brullo et al. reported on a novel series of pyrazole derivatives with dual activity against inflammation. One specific compound exhibited IC50 values of 3.8 nM against Fmlp-Ome and 1.2 nM against IL8-induced chemotaxis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical intermediates in the multi-step synthesis of this compound, and how are they characterized?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core, followed by functionalization with dichlorophenyl and carboxamide groups. Key intermediates include substituted pyrazole esters (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) and Schiff base adducts. Characterization employs IR spectroscopy (C=O and N-H stretches), -NMR (for substituent integration), and mass spectrometry (to confirm molecular weight) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- IR Spectroscopy : Identifies carbonyl (1650–1750 cm) and amine (3200–3500 cm) groups.
- NMR : -NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm), while -NMR confirms sp-hybridized carbons in the pyrazole ring (δ 140–160 ppm).
- X-ray Crystallography : Resolves stereochemistry of the (E)-configured imine group .
Q. How can researchers mitigate common impurities during synthesis?
Impurities like unreacted phenylhydrazine or dichlorophenyl byproducts are minimized via:
- Chromatographic Purification : Silica gel column chromatography with ethyl acetate/hexane gradients.
- Recrystallization : Using ethanol or DMF/water mixtures to isolate high-purity crystals .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for yield improvement?
Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2 factorial design might reveal that increasing reaction temperature (80–100°C) and using DMF as a solvent significantly enhance condensation efficiency. Response surface methodology (RSM) further refines optimal conditions .
Q. What computational strategies resolve contradictions between predicted and experimental reaction outcomes?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and energy barriers.
- Data Feedback Loops : Experimental results (e.g., failed intermediates) are fed back into computational models to recalibrate activation energies or steric effects. Tools like Gaussian or ORCA are recommended .
Q. Which molecular docking approaches predict biological activity for this compound?
- Target Selection : Prioritize receptors like cyclooxygenase-2 (COX-2) or cannabinoid receptors due to structural analogs (e.g., pyrazole-based SR141716).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on binding affinity (ΔG) and hydrogen-bonding patterns with active-site residues (e.g., His90 in COX-2) .
Q. What reactor design considerations are critical for scaling up synthesis?
- Batch vs. Flow Reactors : Flow systems reduce side reactions for exothermic steps (e.g., cyclocondensation).
- Mixing Efficiency : Use Rushton turbines in stirred-tank reactors to ensure homogeneity during imine formation.
- Heat Transfer : Optimize jacket cooling rates to maintain ≤5°C temperature gradients .
Methodological Notes
- Data Contradiction Analysis : Cross-validate computational predictions with HPLC purity data and kinetic studies (e.g., Arrhenius plots) .
- Safety Protocols : While basic lab safety is assumed, advanced handling of hazardous intermediates (e.g., sodium azide) requires strict adherence to fume hood use and waste disposal guidelines .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
